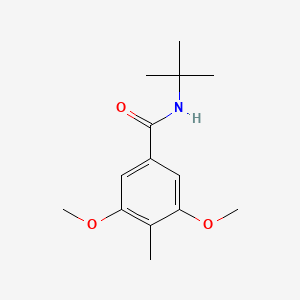

N-tert-butyl-3,5-dimethoxy-4-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

n-(Tert-butyl)-3,5-dimethoxy-4-methylbenzamide: is an organic compound characterized by the presence of a tert-butyl group, two methoxy groups, and a methyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(Tert-butyl)-3,5-dimethoxy-4-methylbenzamide typically involves the reaction of 3,5-dimethoxy-4-methylbenzoic acid with tert-butylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent any side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: n-(Tert-butyl)-3,5-dimethoxy-4-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH).

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of corresponding amines.

Substitution: Formation of new alkyl or aryl derivatives.

Scientific Research Applications

Chemistry: n-(Tert-butyl)-3,5-dimethoxy-4-methylbenzamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its tert-butyl group provides steric hindrance, which can be useful in studying the effects of bulky substituents on biological activity.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s amide bond and methoxy groups are common features in many bioactive molecules, making it a valuable scaffold for drug design.

Industry: In the industrial sector, n-(Tert-butyl)-3,5-dimethoxy-4-methylbenzamide can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of n-(Tert-butyl)-3,5-dimethoxy-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy groups and tert-butyl group play a crucial role in determining the binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

- n-(Tert-butyl)-3,5-dimethoxybenzamide

- n-(Tert-butyl)-4-methylbenzamide

- 3,5-dimethoxy-4-methylbenzoic acid

Comparison: Compared to similar compounds, n-(Tert-butyl)-3,5-dimethoxy-4-methylbenzamide stands out due to the presence of both methoxy and methyl groups on the benzamide core. This unique combination of substituents provides distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-tert-butyl-3,5-dimethoxy-4-methylbenzamide (commonly referred to as TDB) is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

TDB is a benzamide derivative characterized by the presence of a tert-butyl group and two methoxy groups on the aromatic ring. The synthesis of TDB typically involves the amidation of 3,5-dimethoxy-4-methylbenzoic acid with tert-butylamine. The reaction can be catalyzed using various methods, including coupling agents or acid chlorides to enhance yield and purity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of TDB. In vitro assays demonstrated that TDB inhibits the proliferation of various cancer cell lines. For instance, a study showed that TDB significantly reduced cell viability in human breast cancer cells (MCF-7) with an IC50 value of approximately 12 µM, indicating potent cytotoxic effects against these cells .

The mechanism by which TDB exerts its anticancer effects appears to involve the induction of apoptosis and the inhibition of cell cycle progression. Flow cytometry analysis revealed that treatment with TDB led to an increase in sub-G1 phase cells, indicative of apoptosis . Additionally, Western blot analysis indicated that TDB treatment upregulated pro-apoptotic proteins while downregulating anti-apoptotic factors .

Biological Activity Summary Table

| Biological Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | MCF-7 | 12 | Induction of apoptosis |

| Cytotoxicity | HeLa | 15 | Cell cycle arrest |

| Antiviral Activity | HIV-1 | 0.5 | RT inhibition |

Case Studies and Research Findings

- Antiviral Activity : A study investigated the antiviral properties of TDB against HIV-1. The results indicated that TDB inhibited reverse transcriptase activity at submicromolar concentrations (EC50 = 0.5 µM), suggesting its potential as a therapeutic agent in HIV treatment .

- Toxicology Studies : In preclinical toxicity studies involving animal models, TDB was administered at varying doses. Results indicated no significant adverse effects at doses up to 100 mg/kg, suggesting a favorable safety profile for further development .

- Combination Therapy : Research has also explored the efficacy of TDB in combination with other chemotherapeutic agents. A combination regimen with doxorubicin showed enhanced antitumor activity in xenograft models compared to monotherapy .

Properties

Molecular Formula |

C14H21NO3 |

|---|---|

Molecular Weight |

251.32 g/mol |

IUPAC Name |

N-tert-butyl-3,5-dimethoxy-4-methylbenzamide |

InChI |

InChI=1S/C14H21NO3/c1-9-11(17-5)7-10(8-12(9)18-6)13(16)15-14(2,3)4/h7-8H,1-6H3,(H,15,16) |

InChI Key |

SFXGNRUORHYVMD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1OC)C(=O)NC(C)(C)C)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.